molecular formula C14H19NO3 B7629738 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide

8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B7629738
M. Wt: 249.30 g/mol
InChI Key: WPTNZAMXLYHKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDC is a synthetic compound that belongs to the class of chromene derivatives. It has been studied for its unique chemical and biological properties, which make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through various pathways, including the inhibition of certain enzymes and the modulation of gene expression. 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This inhibition leads to the upregulation of certain genes, including those involved in apoptosis.
Biochemical and Physiological Effects:
8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of gene expression. 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its high yield of synthesis, which makes it readily available for research. 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for the research of 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential area of research is the development of 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide-based materials for various applications, including drug delivery and sensing. Another area of research is the investigation of the mechanism of action of 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, which may lead to the development of more effective anticancer and anti-inflammatory agents. Additionally, the use of 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide as a fluorescent probe for the detection of metal ions may be further explored.

Synthesis Methods

8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 8-hydroxy-2-methylchromen-3-carboxylic acid with ethyl chloroformate and dimethylamine. The reaction produces 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide as a white crystalline solid with a high yield. Other methods of synthesis have also been reported, including the reaction of 8-hydroxy-2-methylchromen-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal.

Scientific Research Applications

8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In materials science, 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been used as a building block for the synthesis of novel materials, including polymers and metal-organic frameworks. 8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

8-ethoxy-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-17-12-7-5-6-10-8-11(9-18-13(10)12)14(16)15(2)3/h5-7,11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTNZAMXLYHKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OCC(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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